(2E,NE)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide
説明
This compound features a benzo[d]thiazole core substituted with a bromo group at position 6 and an ethyl group at position 3, forming a thiazol-2(3H)-ylidene scaffold. The acrylamide moiety is conjugated to a 5-nitrothiophen-2-yl group, introducing strong electron-withdrawing properties. The (2E,NE) stereochemistry suggests a planar, rigid structure conducive to π-π stacking and hydrogen bonding, which may enhance binding to biological targets.
特性
IUPAC Name |
(E)-N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3S2/c1-2-19-12-6-3-10(17)9-13(12)25-16(19)18-14(21)7-4-11-5-8-15(24-11)20(22)23/h3-9H,2H2,1H3/b7-4+,18-16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGWJVQSUBKBEH-LLKOIAAFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (2E,NE)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antinociceptive properties, and mechanisms of action, supported by relevant data tables and findings from various studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Key areas of focus include:
- Cytotoxicity
- Antinociceptive Effects
- Mechanisms of Action
Cytotoxicity
Research has demonstrated that derivatives of benzothiazole exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting the proliferation of cancer cells through apoptosis induction.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
Antinociceptive Effects
The antinociceptive properties of the compound were assessed using various models of nociception. Studies indicate that it exhibits a dose-dependent analgesic effect.
The analgesic effect appears to be mediated through multiple pathways, including the serotoninergic system, rather than opioid pathways, as indicated by insensitivity to naloxone.
Table 2: Antinociceptive Activity
Case Studies
A notable study investigated the compound's effects on pain management in animal models. The results indicated significant pain relief comparable to standard analgesics but with a different mechanism of action.
Case Study Summary
- Objective : To evaluate the pain-relieving effects in chronic pain models.
- Findings : The compound significantly reduced pain behaviors without causing sedation or muscle relaxation, suggesting a favorable side effect profile.
類似化合物との比較
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Benzo[d]thiazole Derivatives
- Target Compound : Features a 6-bromo-3-ethylbenzo[d]thiazole core. Bromo and ethyl groups likely enhance lipophilicity and steric bulk.
- Analog 1 : (2E,NZ)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide ()
- Substituents: Chloro (electron-withdrawing) at position 6; 2-methoxyethyl (polar, flexible) at position 3.
- Key Difference: Nitrophenyl vs. nitrothiophene in the acrylamide side chain. The thiophene’s sulfur atom may improve bioavailability.
Thiazole and Thiadiazole Derivatives
- Analog 2: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) () Core: Thiadiazole with dimethylamino-acryloyl and benzamide groups. Key Difference: Thiadiazole’s smaller ring size reduces steric hindrance compared to benzo[d]thiazole.
Acrylamide Side Chain Modifications
Physicochemical Properties
Research Findings and Trends
- Synthetic Yields : Compounds with nitro groups (e.g., 5112 in ) often require rigorous purification, leading to moderate yields (71–82%) .
- Spectral Consistency : IR and NMR data across analogs () validate the integrity of acrylamide and heterocyclic moieties.
- Thermal Stability : Higher melting points in nitro-containing compounds (e.g., 4g at 200°C) suggest strong intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
